molecular formula C7H3ClIN B2856604 3-Chloro-4-iodobenzonitrile CAS No. 1261686-46-7

3-Chloro-4-iodobenzonitrile

Cat. No.: B2856604
CAS No.: 1261686-46-7
M. Wt: 263.46
InChI Key: OUVGLBKTGXKVKS-UHFFFAOYSA-N
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Description

3-Chloro-4-iodobenzonitrile: is an organic compound with the molecular formula C7H3ClIN . It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and iodine atoms at the 3rd and 4th positions, respectively. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-iodobenzonitrile can be synthesized through several methods. One common method involves the halogenation of benzonitrile derivatives. For instance, starting with 3-chlorobenzonitrile, iodination can be achieved using iodine and an oxidizing agent such as potassium iodate in the presence of an acid catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process typically requires stringent control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-iodobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-4-iodobenzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-4-iodobenzonitrile depends on its application. In chemical synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the specific target molecule or pathway it interacts with .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-iodobenzonitrile is unique due to the presence of both chlorine and iodine substituents, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-chloro-4-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVGLBKTGXKVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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